4-Ethoxy-2-formylbenzoic acid
Description
Contextualization within Benzoic Acid Derivatives Research
Benzoic acid and its derivatives are a cornerstone of organic and medicinal chemistry. a2bchem.com The parent compound, benzoic acid, and its naturally occurring and synthetic analogues are explored for a vast range of applications, from antimicrobial and anti-inflammatory agents to precursors for industrial polymers. a2bchem.comchemicalbook.com Research into substituted benzoic acids focuses on how different functional groups influence the molecule's chemical properties and biological activity. For instance, compounds like 4-formylbenzoic acid are recognized as important intermediates in the production of materials like terephthalic acid and in the synthesis of pharmaceuticals and dyes. chemicalbook.comsigmaaldrich.com Similarly, ethoxy-substituted benzoic acids are utilized in diverse areas, including the preparation of flexible carbon nanotube films and as components in dental cements. nih.govsigmaaldrich.com The specific substitution pattern of 4-Ethoxy-2-formylbenzoic acid places it at the intersection of these research avenues, offering a platform for creating novel compounds with potentially unique characteristics.
Significance of Formyl and Ethoxy Functionalities in Synthetic Strategy
The strategic value of this compound lies in the distinct reactivity of its formyl and ethoxy groups. The formyl group (–CHO) is exceptionally versatile in organic synthesis. It can be readily oxidized to a carboxylic acid, reduced to a hydroxymethyl group, or converted into a variety of carbon-carbon and carbon-nitrogen bonds through reactions like aldol (B89426) condensations, Wittig reactions, and reductive aminations. scbt.comchemicalbook.com Furthermore, the formyl group can act as a directing group in C-H bond activation processes, guiding further substitutions on the aromatic ring.
The ethoxy group (–OCH2CH3), an ether functionality, is generally stable under many reaction conditions. nih.gov It functions as an electron-donating group, which can influence the reactivity of the aromatic ring, making it more susceptible to electrophilic substitution. The presence of these three distinct functional groups—the carboxylic acid, the reactive aldehyde, and the modulating ethoxy group—allows for a stepwise and selective chemical modification, making the molecule a highly desirable intermediate for constructing complex target molecules. nih.gov
Overview of Research Trajectories for this compound
While this compound is an emerging compound with a specific CAS number (2734774-16-2), extensive, dedicated research on its applications is still developing. sigmaaldrich.com Current interest suggests its primary role as a versatile building block in several key areas. Its potential is being explored in:
Medicinal Chemistry: As a scaffold for synthesizing novel drug candidates. The combination of functional groups allows for the introduction of diverse pharmacophores. For example, complex benzoic acid derivatives are central to the development of inhibitors for biological targets like Factor B in the complement system, which is implicated in several diseases. nih.gov
Materials Science: For the creation of new polymers and metal-organic frameworks (MOFs). The carboxylic acid and formyl groups can serve as points for polymerization or as ligands for coordinating with metal ions to form structured, porous materials.
Organic Synthesis: As a key intermediate for multi-step syntheses of complex natural products and other organic molecules where precise control over functional group manipulation is required.
The trajectory of research will likely focus on developing efficient synthetic routes to this compound and demonstrating its utility in the creation of functional molecules with tailored properties for specific applications.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| CAS Number | 2734774-16-2 | sigmaaldrich.com |
| Molecular Formula | C10H10O4 | |
| Molecular Weight | 194.19 g/mol | sigmaaldrich.com |
| IUPAC Name | This compound | N/A |
| Synonyms | 2-Formyl-4-ethoxybenzoic acid | N/A |
Structure
3D Structure
Properties
Molecular Formula |
C10H10O4 |
|---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
4-ethoxy-2-formylbenzoic acid |
InChI |
InChI=1S/C10H10O4/c1-2-14-8-3-4-9(10(12)13)7(5-8)6-11/h3-6H,2H2,1H3,(H,12,13) |
InChI Key |
OFQFXDZNBIJDQG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=O)O)C=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Ethoxy 2 Formylbenzoic Acid
Convergent and Divergent Synthesis Strategies
The synthesis of a multifunctional aromatic compound like 4-ethoxy-2-formylbenzoic acid could theoretically be approached through either convergent or divergent strategies. A convergent approach would involve the synthesis of key fragments of the molecule separately, followed by their assembly in the final stages. Conversely, a divergent synthesis would begin with a common aromatic scaffold, which is then sequentially functionalized.
Multi-component Approaches to this compound Precursors
Multi-component reactions (MCRs), which combine three or more reactants in a single step to form a complex product, offer an efficient route to highly substituted aromatic precursors. nih.govmdpi.comnih.govcaltech.edu For instance, an MCR could potentially be designed to assemble a precursor already containing the ethoxy and a masked formyl group on a benzoic acid derivative. However, the literature does not currently describe an MCR tailored for the precursors of this compound.
Strategic Functionalization of Aromatic Scaffolds
A more plausible, though undocumented, approach involves the strategic functionalization of readily available aromatic starting materials. Several theoretical pathways can be proposed:
Formylation of 4-ethoxybenzoic acid: The introduction of a formyl group onto the 4-ethoxybenzoic acid backbone is a direct potential route. Standard formylation reactions such as the Vilsmeier-Haack chemistrysteps.comijpcbs.comorganic-chemistry.orgwikipedia.orgresearchgate.net or Duff reactions wikipedia.orgecu.edu are typically employed for electron-rich aromatic systems. The ethoxy group at the 4-position is an activating, ortho-, para-directing group. Therefore, formylation would be expected to occur at the 2-position. However, no published examples of this specific transformation exist.
Ethoxylation of 4-hydroxy-2-formylbenzoic acid: An alternative strategy would involve the ethoxylation of a pre-existing 4-hydroxy-2-formylbenzoic acid. The Williamson ether synthesis is a classic and reliable method for forming ethers, typically involving an alkoxide and an alkyl halide. masterorganicchemistry.comyoutube.comyoutube.comlibretexts.orglibretexts.org In this hypothetical route, the phenolic hydroxyl group of 4-hydroxy-2-formylbenzoic acid would be deprotonated with a suitable base, followed by reaction with an ethylating agent like ethyl iodide or diethyl sulfate.
Oxidation of 4-ethoxy-2-methylbenzoic acid: A third potential pathway begins with the synthesis of 4-ethoxy-2-methylbenzoic acid, which could then be selectively oxidized to the corresponding aldehyde. Various methods are available for the oxidation of a methyl group on an aromatic ring to an aldehyde, though controlling the oxidation to avoid the formation of a carboxylic acid can be challenging.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
For any of the proposed synthetic routes, the optimization of reaction conditions would be crucial to achieve high yield and selectivity, minimizing the formation of unwanted isomers or byproducts.
Catalytic Systems in this compound Synthesis
The choice of catalyst would be paramount in the synthesis of this compound. For instance, in a potential Vilsmeier-Haack formylation, the nature of the formylating agent and the Lewis acid could influence the regioselectivity. In a Williamson ether synthesis, a phase-transfer catalyst might be employed to facilitate the reaction between the aqueous and organic phases. For the oxidation of a methyl group, a variety of metal-based catalysts could be explored to achieve selective conversion to the aldehyde.
Green Chemistry Principles in Synthetic Routes
The application of green chemistry principles would be a key consideration in the development of a modern synthetic route to this compound. This would involve the selection of non-toxic solvents, minimizing waste, and employing catalytic rather than stoichiometric reagents. For example, exploring solvent-free reaction conditions or the use of water as a solvent would align with green chemistry goals. wikipedia.orgresearchgate.netfrontiersin.org
Mechanistic Investigations of Key Synthetic Steps
A thorough mechanistic understanding of the key synthetic transformations would be essential for optimizing the synthesis of this compound. For example, understanding the mechanism of a potential formylation reaction (e.g., electrophilic aromatic substitution) would allow for the prediction and control of the regiochemical outcome. wikipedia.orgmychemblog.comlscollege.ac.inscribd.comresearchgate.net Similarly, investigating the kinetics and mechanism of a potential oxidation step would be critical for maximizing the yield of the desired aldehyde while preventing over-oxidation.
Elucidation of Rate-Determining Steps
The formation of this intermediate is energetically demanding because it involves the temporary loss of the stabilizing resonance energy of the aromatic system. masterorganicchemistry.com The subsequent deprotonation to restore aromaticity is a rapid process. masterorganicchemistry.com Therefore, any factors that stabilize this carbocation intermediate will increase the reaction rate.
Kinetic studies on related reactions, such as the nitration of reactive benzene (B151609) derivatives, have provided a framework for understanding these processes. For instance, in the nitration of phenol (B47542) and anisole, a step that is zero-order in the concentration of the aromatic compound has been identified, corresponding to the formation of the nitronium ion electrophile. rsc.org However, when the aromatic compound is involved in the rate-determining step, the reaction becomes first-order with respect to the aromatic substrate. rsc.org It is also possible for the reaction to be diffusion-controlled under certain conditions. rsc.org
For the formylation of an ethoxybenzoic acid derivative, the reaction rate would be expected to follow second-order kinetics, being first-order in both the aromatic substrate and the electrophile. The rate constant would be influenced by the nature of the solvent, the temperature, and the specific formylating agent used. While specific rate constants for the synthesis of this compound are not available, data from analogous reactions involving substituted benzoic acids can provide insight into the relative rates.
| Reaction Type | Substituent Effects on Rate | Typical Rate-Determining Step |
| Electrophilic Aromatic Substitution | Activating groups (e.g., -OR, -R) increase the rate; Deactivating groups (e.g., -COOH, -NO2) decrease the rate. libretexts.org | Attack of the aromatic π-system on the electrophile to form the sigma complex. masterorganicchemistry.com |
| Nitration of Activated Benzenes | Rate can be independent of the aromatic concentration if the formation of the nitronium ion is the slow step. rsc.org | Formation of the electrophile (NO2+). rsc.org |
| Friedel-Crafts Acylation | Requires a Lewis acid catalyst to generate the acylium ion electrophile. The reaction is generally slower than alkylation. masterorganicchemistry.com | Formation of the acylium ion-Lewis acid complex. |
Intermediate Characterization in Complex Pathways
The direct observation and characterization of reaction intermediates in the synthesis of this compound are challenging due to their transient nature. However, modern spectroscopic techniques, in conjunction with computational modeling, allow for the elucidation of their structure and role in the reaction pathway. The primary intermediate in the formylation of an aromatic ring is the aforementioned sigma complex.
The structure of this intermediate for a potential precursor to this compound would involve the electrophile attached to the ring at the position that is being formylated, with the positive charge delocalized across the remaining carbon atoms of the ring through resonance. The stability of the possible resonance structures determines the regiochemical outcome of the reaction.
Spectroscopic methods are invaluable for identifying and characterizing such intermediates, even if they are present in low concentrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can provide detailed information about the electronic environment of the atoms in an intermediate. A significant downfield shift in the signals of the ring protons and carbons adjacent to the site of electrophilic attack would be indicative of the positive charge in the sigma complex. rsc.org
Infrared (IR) Spectroscopy: The stretching frequencies of functional groups are sensitive to changes in electronic structure. The formation of the sigma complex would lead to changes in the C=C stretching vibrations of the aromatic ring and the stretching frequency of the carbonyl group if the electrophile is an acylium ion. The characteristic broad O-H stretch of the carboxylic acid dimer would also be present. docbrown.infoucl.ac.uk
Mass Spectrometry (MS): While less common for direct observation of reaction intermediates in solution, mass spectrometry can be used to identify stable intermediates that can be isolated from the reaction mixture.
Although specific spectroscopic data for the intermediates in the synthesis of this compound is not readily found, data for structurally related benzoic acid derivatives can serve as a useful reference.
| Compound/Intermediate Type | ¹H NMR (ppm, typical shifts) | ¹³C NMR (ppm, typical shifts) | IR (cm⁻¹, characteristic bands) |
| Benzoic Acid | 7.4-8.1 (Ar-H), 12-13 (COOH) | 128-134 (Ar-C), 167-172 (C=O) | 2500-3300 (broad, O-H), 1680-1710 (C=O), 1210-1320 (C-O) docbrown.info |
| Substituted Benzoic Acid Derivatives | Shifts depend on electronic nature of substituents. rsc.org | Shifts depend on electronic nature of substituents. rsc.org | Position of C=O and O-H bands can shift based on substitution and hydrogen bonding. ucl.ac.uk |
| Aromatic Sigma Complex (general) | Significant downfield shift for protons ortho and para to the site of attack. | Significant downfield shift for carbons bearing the positive charge. | Altered aromatic C=C stretching region. |
Reactivity and Derivatization Studies of 4 Ethoxy 2 Formylbenzoic Acid
Transformations Involving the Carboxylic Acid Moiety
The carboxylic acid group in 4-ethoxy-2-formylbenzoic acid is a key site for molecular modification, allowing for the synthesis of various derivatives through esterification, amidation, and decarboxylation.
Esterification and Amidation for Advanced Building Blocks
The conversion of the carboxylic acid to esters and amides is a fundamental strategy for creating more complex molecules. These reactions typically proceed via the activation of the carboxylic acid. tcichemicals.com
Esterification: The formation of esters from this compound can be achieved using various methods. A common approach involves reaction with an alcohol in the presence of an acid catalyst. For more sensitive substrates or to achieve higher yields under milder conditions, condensing agents are employed. researchgate.net Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt), facilitate the formation of an activated ester intermediate that readily reacts with alcohols. tcichemicals.com
Amidation: The synthesis of amides from this compound involves its reaction with primary or secondary amines. Direct reaction is often inefficient and requires high temperatures. Therefore, coupling agents are essential for activating the carboxylic acid. tcichemicals.com The activated intermediate is then susceptible to nucleophilic attack by the amine, forming the stable amide bond. tcichemicals.com This method is widely used in peptide synthesis and for the creation of complex organic molecules. mdpi.com The choice of coupling reagent and reaction conditions is crucial to avoid side reactions, such as epimerization if chiral amines are used. tcichemicals.com
| Reaction Type | Reagents and Conditions | Product Type |
|---|---|---|
| Esterification | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄), Heat | Alkyl 4-ethoxy-2-formylbenzoate |
| Esterification | Alcohol (R-OH), DCC or EDC, DMAP, CH₂Cl₂ | Alkyl 4-ethoxy-2-formylbenzoate |
| Amidation | Amine (R-NH₂), EDC, HOBt, DMF or CH₂Cl₂ | 4-Ethoxy-2-formyl-N-alkylbenzamide |
| Amidation | Amine (R₂NH), BOP reagent, Et₃N, CH₂Cl₂ | 4-Ethoxy-2-formyl-N,N-dialkylbenzamide |
Decarboxylative Pathways and Products
Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide. This reaction is particularly facile for β-keto acids, where a carbonyl group is positioned at the beta-carbon relative to the carboxylic acid. youtube.com In this compound, the formyl group is ortho to the carboxylic acid, which is structurally analogous to a β-keto acid.
Heating this compound is expected to induce decarboxylation. The reaction likely proceeds through a cyclic six-membered transition state, which facilitates the elimination of CO₂ and the formation of an enol intermediate. youtube.commasterorganicchemistry.com This enol would then tautomerize to the more stable final product, 3-ethoxybenzaldehyde. This transformation provides a direct synthetic route from the disubstituted benzoic acid to a monosubstituted benzaldehyde (B42025) derivative.
Reactions at the Formyl Group
The aldehyde (formyl) group is a highly reactive site, readily undergoing nucleophilic additions, condensations, as well as oxidation and reduction.
Nucleophilic Additions and Condensation Reactions
The electrophilic carbon of the formyl group is susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.com These reactions lead to the formation of a new carbon-nucleophile bond and the conversion of the carbonyl group into a hydroxyl group. libretexts.org
Nucleophilic Addition:
Organometallic Reagents: Grignard reagents (R-MgBr) and organolithium compounds (R-Li) add to the formyl group to produce secondary alcohols after an acidic workup. youtube.com
Cyanide: The addition of hydrogen cyanide (or a cyanide salt like KCN with an acid) forms a cyanohydrin, which is a versatile intermediate that can be hydrolyzed to an α-hydroxy acid or reduced to an amino alcohol. libretexts.org
Condensation Reactions: These reactions involve the addition of a nucleophile, typically a nitrogen-based one, followed by the elimination of a water molecule to form a new double bond.
With Primary Amines: Reaction with primary amines yields imines (Schiff bases).
With Hydroxylamine: Forms an oxime.
With Hydrazines: Produces hydrazones.
Wittig Reaction: Reaction with a phosphorus ylide (Ph₃P=CHR) replaces the carbonyl oxygen with a carbon group, forming an alkene.
A study on the condensation of the related 2-formylbenzoic acid with primary amines and dialkyl phosphites under microwave irradiation resulted in the formation of isoindolin-1-one-3-phosphonates. researchgate.net Similar multi-component reactions could be envisioned for the 4-ethoxy derivative. Furthermore, condensation reactions of 2-formylbenzoic acid with arenes, catalyzed by superacids like BF₃-H₂O or triflic acid, have been shown to produce 3-aryl phthalides and 10-phenyl anthrones, respectively. morressier.com
| Reaction Type | Nucleophile/Reagent | Resulting Functional Group/Product |
|---|---|---|
| Grignard Reaction | R-MgBr, then H₃O⁺ | Secondary Alcohol |
| Cyanohydrin Formation | NaCN, H₂SO₄ | Cyanohydrin |
| Imine Formation | Primary Amine (R-NH₂) | Imine (Schiff Base) |
| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Alkene |
| Condensation | Hydroxylamine (NH₂OH) | Oxime |
| Condensation | Hydrazine (NH₂NH₂) | Hydrazone |
Oxidation and Reduction Pathways of the Aldehyde
The formyl group exists at an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. masterorganicchemistry.com
Oxidation: The aldehyde can be easily oxidized to a carboxylic acid using a variety of oxidizing agents. libretexts.org Strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid (prepared from CrO₃ or K₂Cr₂O₇ in sulfuric acid) will effectively perform this transformation. ucr.edu Milder reagents, such as Tollens' reagent ([Ag(NH₃)₂]⁺), can also be used and are often employed as a chemical test to distinguish aldehydes from ketones. libretexts.org The oxidation of the formyl group in this compound would yield 4-ethoxyphthalic acid (4-ethoxybenzene-1,2-dicarboxylic acid).
Reduction: The formyl group is readily reduced to a primary alcohol. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com NaBH₄ is a milder, more selective reagent that will reduce the aldehyde without affecting the carboxylic acid group. LiAlH₄ is a much stronger reducing agent and would reduce both the aldehyde and the carboxylic acid. The selective reduction of the aldehyde in this compound with NaBH₄ would yield 4-ethoxy-2-(hydroxymethyl)benzoic acid.
| Transformation | Reagent | Product |
|---|---|---|
| Oxidation | Potassium Permanganate (KMnO₄) | 4-Ethoxyphthalic acid |
| Oxidation | Tollens' Reagent ([Ag(NH₃)₂]⁺) | 4-Ethoxyphthalic acid |
| Reduction (Selective) | Sodium Borohydride (NaBH₄) | 4-Ethoxy-2-(hydroxymethyl)benzoic acid |
| Reduction (Non-selective) | Lithium Aluminum Hydride (LiAlH₄) | (4-Ethoxy-1,2-phenylene)dimethanol |
Electrophilic and Nucleophilic Aromatic Substitution Patterns
Electrophilic Aromatic Substitution (EAS): The position of further substitution on the benzene (B151609) ring is directed by the existing substituents. masterorganicchemistry.com The ethoxy group (-OEt) is an electron-donating group, which activates the ring and directs incoming electrophiles to the ortho and para positions. masterorganicchemistry.com The formyl (-CHO) and carboxylic acid (-COOH) groups are electron-withdrawing and deactivating, directing incoming electrophiles to the meta position. masterorganicchemistry.com
In this compound, the positions are governed as follows:
Ethoxy group (at C4): Directs ortho (to C3 and C5).
Formyl group (at C2): Directs meta (to C4 and C6).
Carboxylic acid group (at C1): Directs meta (to C3 and C5).
The directing effects reinforce each other. The strongly activating ethoxy group directs to positions 3 and 5. The deactivating groups also direct to positions 3 (meta to the carboxyl group) and 5 (meta to the carboxyl group). Therefore, electrophilic attack is most likely to occur at the C3 and C5 positions, with the C5 position potentially being more favored due to less steric hindrance. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.comyoutube.com
Nucleophilic Aromatic Substitution (SNAr): This type of reaction requires a nucleophile to displace a leaving group on an aromatic ring. wikipedia.org The reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged Meisenheimer complex intermediate. masterorganicchemistry.comyoutube.com The parent molecule, this compound, does not have a suitable leaving group (like a halide) on the aromatic ring. Therefore, it is not expected to undergo SNAr reactions under typical conditions. For such a reaction to occur, a derivative, for example, 2-chloro-4-ethoxy-6-formylbenzoic acid, would be necessary, where the chlorine atom could act as a leaving group, activated by the adjacent electron-withdrawing formyl and carboxyl groups.
Regioselectivity and Electronic Effects of Substituents
Regioselectivity, the preference for a reaction to occur at a particular position on a molecule, is a critical concept in understanding the chemistry of substituted benzene rings. wikipedia.org In this compound, the directing effects of the substituents are in opposition, leading to complex reactivity patterns.
The ethoxy group (-OCH2CH3) is an activating, electron-donating group. Through resonance, it increases the electron density at the ortho and para positions relative to itself. The formyl group (-CHO) and the carboxylic acid group (-COOH) are both deactivating, electron-withdrawing groups. turito.com They pull electron density from the aromatic ring, primarily via resonance and inductive effects, and direct incoming electrophiles to the meta position. turito.com
In the case of this compound:
The ethoxy group at position 4 directs incoming electrophiles to positions 3 and 5 (ortho to itself).
The formyl group at position 2 directs to position 5 (meta to itself).
The carboxylic acid group at position 1 directs to positions 3 and 5 (meta to itself).
Table 1: Electronic Effects of Substituents on this compound
| Substituent Group | Position | Electronic Effect | Directing Influence (for Electrophilic Substitution) |
|---|---|---|---|
| Carboxylic Acid (-COOH) | 1 | Electron-withdrawing, Deactivating | Meta (positions 3, 5) |
| Formyl (-CHO) | 2 | Electron-withdrawing, Deactivating | Meta (position 5) |
| Ethoxy (-OCH2CH3) | 4 | Electron-donating, Activating | Ortho, Para (positions 3, 5) |
Directed Ortho-Metalation Strategies
Directed ortho-metalation (DoM) is a powerful synthetic technique for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a "Directed Metalation Group" (DMG), which is a functional group that can coordinate to an organolithium reagent (like n-butyllithium), directing deprotonation to the adjacent ortho position. wikipedia.orgorganic-chemistry.orgbaranlab.org This creates an aryllithium intermediate that can then react with various electrophiles. wikipedia.org
The carboxylic acid group, once deprotonated to a carboxylate by the organolithium base, is an effective DMG. organic-chemistry.orgrsc.org Studies on unprotected benzoic acids have shown that the carboxylate group can direct lithiation exclusively to the ortho position. organic-chemistry.orgrsc.org
For this compound, the carboxylate group at C1 would be the most powerful directing group in a DoM reaction. It would direct the metalation (lithiation) to the C6 position. However, the formyl group at C2 is highly electrophilic and would likely be attacked by the organolithium reagent. To successfully employ a DoM strategy targeting the ring, the aldehyde would need to be protected, for example, as a dioxolane acetal. Following protection, the carboxylate would be the dominant directing group.
Table 2: Relative Strength of Common Directed Metalation Groups (DMGs)
| Strength | DMG Examples |
|---|---|
| Strong | -CONR₂, -OCONR₂, -SO₂NR₂, -OMOM, -CH=NR |
| Moderate | -OR (e.g., -OCH₃, -OCH₂CH₃), -NR₂, -CF₃ |
| Weak | -F, -Cl, -S- |
This table presents a generalized hierarchy of directing group ability in DoM reactions. The carboxylate (-COO⁻Li⁺) is also considered a strong directing group. organic-chemistry.orgbaranlab.org
Photochemical and Radical Reactions of this compound
The functional groups on this compound also allow for photochemical and radical-based transformations.
Photochemical Reactions: Aromatic aldehydes, such as the formyl group on this molecule, are known to undergo photochemical reactions. core.ac.uk Upon absorption of light, the aldehyde can be promoted to an excited triplet state. kyoto-u.ac.jp This reactive state can participate in various transformations, including:
Photoreduction: In the presence of a hydrogen donor, the excited aldehyde can abstract a hydrogen atom, leading to the formation of a benzyl (B1604629) alcohol derivative.
Photoaddition (Paterno-Büchi reaction): The excited aldehyde can react with alkenes to form oxetanes. kyoto-u.ac.jp The wavelength of light used can sometimes influence the reaction pathway. kyoto-u.ac.jp
Radical Reactions: Both the carboxylic acid and the aldehyde can be precursors for radical species.
From the Carboxylic Acid: Carboxylic acids can be converted into radical precursors. nih.gov For instance, through metallaphotoredox catalysis, an aryl carboxylate can undergo single-electron transfer to form a carboxyl radical, which then loses carbon dioxide to generate an aryl radical. acs.org This aryl radical, centered at C1 of the original molecule, could then be trapped by various radical acceptors in C-C bond-forming reactions. libretexts.org
From the Aldehyde: The formyl group can be converted to an acyl radical. This can be achieved photochemically by first converting the carboxylic acid to an acyl chloride, which then generates an acyl radical upon irradiation with a suitable catalyst. nih.gov This acyl radical can then participate in reactions like Giese additions to electron-poor olefins. nih.gov
Radical reactions often proceed via a chain mechanism involving initiation, propagation, and termination steps. lumenlearning.com The stability of any radical intermediates formed on the substituted benzene ring would be influenced by the electronic properties of the ethoxy and formyl/carboxyl groups. utexas.edu
Table 3: Potential Radical Reactions
| Precursor Group | Radical Intermediate | Potential Subsequent Reaction |
|---|---|---|
| Carboxylic Acid (-COOH) | Aryl Radical (at C1) | Hydrogen atom abstraction, Addition to alkenes/alkynes |
| Formyl (-CHO) via Acyl Chloride | Acyl Radical | Giese addition to electron-poor olefins |
Computational and Theoretical Investigations of 4 Ethoxy 2 Formylbenzoic Acid
Quantum Chemical Analysis of Electronic Structure
Quantum chemical methods are fundamental in understanding the electronic characteristics of a molecule. For 4-Ethoxy-2-formylbenzoic acid, these analyses would focus on the distribution of electrons and the nature of its molecular orbitals, which are crucial for predicting its chemical behavior.
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO represents its capacity to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.
For this compound, the specific energy values of the HOMO, LUMO, and the resulting energy gap would be calculated to predict its reactivity in various chemical reactions, such as nucleophilic or electrophilic attacks.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Energy (eV) |
| HOMO | Value |
| LUMO | Value |
| Energy Gap (ΔE) | Value |
Note: Specific calculated values for this compound are not available in the searched literature. The table serves as a template for the type of data generated in such an analysis.
The charge distribution within a molecule is a critical factor influencing its physical properties and reactivity. Electrostatic potential (ESP) maps are three-dimensional visualizations that illustrate the charge distribution across the molecular surface. These maps use a color spectrum to represent different potential values, where red typically indicates regions of negative electrostatic potential (electron-rich) and blue signifies areas of positive electrostatic potential (electron-deficient).
An ESP map of this compound would reveal the electron-rich areas, likely around the oxygen atoms of the carboxyl and ethoxy groups, and the electron-poor regions, such as the hydrogen atom of the carboxylic acid. This information is invaluable for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions like hydrogen bonding.
Density Functional Theory (DFT) Studies on Reactivity
Density Functional Theory (DFT) is a powerful and widely used computational method in quantum chemistry to investigate the electronic structure of many-body systems. It is particularly effective for studying chemical reactivity.
DFT calculations are instrumental in elucidating reaction mechanisms by identifying and characterizing transition states. A transition state is a high-energy, unstable configuration of atoms that exists for an infinitesimally short time as reactants are converted into products. By calculating the geometry and energy of the transition state, chemists can determine the activation energy of a reaction, which is a critical factor in understanding its rate. For reactions involving this compound, DFT would be used to model the pathway of a specific transformation, providing insights into the mechanistic steps.
Beyond identifying transition states, DFT can be used to map out entire reaction pathways and their associated energy changes. This allows for the prediction of the most favorable reaction route among several possibilities. By comparing the energies of reactants, intermediates, transition states, and products, a detailed energy profile for a reaction involving this compound can be constructed. These theoretical predictions can guide experimental work by suggesting optimal reaction conditions.
Molecular Dynamics Simulations for Conformer Analysis
Molecules that are not rigid can exist in different spatial arrangements of their atoms, known as conformations. Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For flexible molecules like this compound, which has rotatable bonds in its ethoxy and formyl groups, MD simulations can be employed to explore its conformational landscape. These simulations provide insights into the different stable conformers, their relative energies, and the energy barriers for interconversion between them. Understanding the conformational preferences of this compound is crucial as different conformers can exhibit different reactivities and biological activities.
Table 2: Hypothetical Conformational Analysis Data for this compound
| Conformer | Relative Energy (kcal/mol) | Population (%) |
| Conformer 1 | 0.00 | Value |
| Conformer 2 | Value | Value |
| Conformer 3 | Value | Value |
Note: Specific calculated values for the conformers of this compound are not available in the searched literature. This table illustrates the typical data obtained from such an analysis.
Spectroscopic Parameter Prediction (beyond identification)
Modern computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for the detailed analysis of molecular structures and their corresponding spectroscopic signatures. sharif.edunih.gov For a molecule such as this compound, with its multiple functional groups—a carboxylic acid, an aldehyde, and an ether—on a benzene (B151609) ring, theoretical calculations can elucidate the complex interplay of electronic and steric effects that govern its spectroscopic behavior.
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the characteristic vibrations of a molecule's chemical bonds. While basic spectral interpretation can identify the presence of functional groups, a more profound understanding requires a detailed assignment of the vibrational modes. Computational methods, specifically DFT calculations, are frequently employed to simulate the vibrational spectra of molecules. elixirpublishers.com
A standard approach involves calculating the harmonic vibrational frequencies. However, for a more precise correlation with experimental spectra, it is often necessary to account for anharmonicity. rsc.org Anharmonic calculations provide a more realistic representation of the potential energy surface of the molecule, leading to better agreement with experimental vibrational frequencies, which are inherently anharmonic. The inclusion of anharmonicity is particularly important for describing overtones, combination bands, and Fermi resonances that can appear in the experimental spectrum.
For this compound, a theoretical vibrational analysis would involve the following steps:
Geometry Optimization: The first step is to find the lowest energy conformation of the molecule using a suitable DFT functional and basis set.
Harmonic Frequency Calculation: At the optimized geometry, the harmonic vibrational frequencies and their corresponding intensities are calculated.
Anharmonic Correction: Anharmonic effects are then incorporated, often using methods like Vibrational Second-Order Perturbation Theory (VPT2). This corrects the harmonic frequencies and provides a more accurate prediction of the experimental spectrum.
Potential Energy Distribution (PED) Analysis: A PED analysis is performed to assign the calculated vibrational frequencies to specific internal coordinates of the molecule (e.g., C-H stretching, C=O bending).
The results of such a study would typically be presented in a table comparing the experimental and calculated (both harmonic and anharmonic) vibrational frequencies, along with their PED assignments. An illustrative example of how such data would be presented is shown in Table 1.
Table 1: Illustrative Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for this compound
| Experimental (FT-IR) | Calculated (Harmonic) | Calculated (Anharmonic) | Potential Energy Distribution (PED) Assignment |
| Hypothetical Data | Calculated Value | Calculated Value | ν(O-H) of COOH |
| Hypothetical Data | Calculated Value | Calculated Value | ν(C=O) of COOH |
| Hypothetical Data | Calculated Value | Calculated Value | ν(C=O) of CHO |
| Hypothetical Data | Calculated Value | Calculated Value | νas(C-O-C) of ether |
| Hypothetical Data | Calculated Value | Calculated Value | νs(C-O-C) of ether |
| Hypothetical Data | Calculated Value | Calculated Value | Aromatic ring stretching |
Note: This table is for illustrative purposes to show the format of data from a computational study. The values are not from actual research on this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. While 1D NMR spectra provide information about the chemical environment of magnetically active nuclei like ¹H and ¹³C, advanced computational methods can predict chemical shifts with high accuracy, offering deeper insights into the molecule's stereochemistry. researchgate.netsourceforge.io
For this compound, the relative orientation of the ethoxy, formyl, and carboxylic acid groups can be influenced by steric hindrance and intramolecular interactions, such as hydrogen bonding. Different conformers or rotamers may exist, and these can be difficult to distinguish experimentally if their interconversion is rapid on the NMR timescale.
Computational prediction of NMR chemical shifts, typically using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can be a powerful tool to address this challenge. nih.gov The process involves:
Conformational Search: Identifying all possible low-energy conformers of the molecule.
Geometry Optimization: Optimizing the geometry of each conformer.
NMR Chemical Shift Calculation: Calculating the NMR shielding tensors for each atom in each conformer. These are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).
Boltzmann Averaging: The predicted chemical shifts for each nucleus are then averaged based on the Boltzmann population of the different conformers at a given temperature.
By comparing the computationally predicted NMR chemical shifts with the experimental data, it is possible to determine the predominant conformation of the molecule in solution. This approach can be particularly insightful for understanding the spatial arrangement of the substituents on the benzene ring and the orientation of the ethoxy group.
An illustrative example of how predicted NMR chemical shifts for different hypothetical conformers of this compound could be presented is shown in Table 2.
Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts (ppm) for Hypothetical Conformers of this compound
| Carbon Atom | Conformer A (Predicted δ) | Conformer B (Predicted δ) | Experimental δ |
| C (COOH) | Hypothetical Value | Hypothetical Value | Experimental Value |
| C (CHO) | Hypothetical Value | Hypothetical Value | Experimental Value |
| C1 | Hypothetical Value | Hypothetical Value | Experimental Value |
| C2 | Hypothetical Value | Hypothetical Value | Experimental Value |
| C3 | Hypothetical Value | Hypothetical Value | Experimental Value |
| C4 | Hypothetical Value | Hypothetical Value | Experimental Value |
| C5 | Hypothetical Value | Hypothetical Value | Experimental Value |
| C6 | Hypothetical Value | Hypothetical Value | Experimental Value |
| O-C H₂-CH₃ | Hypothetical Value | Hypothetical Value | Experimental Value |
| O-CH₂-C H₃ | Hypothetical Value | Hypothetical Value | Experimental Value |
Note: This table is for illustrative purposes to demonstrate how computational NMR data can be used to gain stereochemical insights. The values are not from actual research on this compound.
Applications of 4 Ethoxy 2 Formylbenzoic Acid in Advanced Materials and Supramolecular Chemistry
Precursor for Polymer and Oligomer Synthesis
The dual reactivity of 4-ethoxy-2-formylbenzoic acid allows it to be incorporated into polymeric structures through various synthetic strategies. Both the carboxylic acid and the formyl group can participate in polymerization reactions, leading to materials with tailored properties.
As a functional monomer, this compound can be integrated into polymer chains to introduce specific properties. The carboxylic acid group can undergo condensation polymerization with diols or diamines to form polyesters and polyamides, respectively. In these polymers, the aldehyde and ethoxy groups would be pendant to the main chain, imparting functionality.
The aldehyde group is particularly valuable as it remains available for subsequent chemical reactions. For instance, polymers functionalized with benzaldehyde (B42025) moieties have been used to construct polymer vesicles, where the aldehyde groups in the vesicular walls can be modified through facile chemistry like reductive amination. nih.gov This allows for the attachment of fluorescent labels or other ligands. nih.gov Similarly, copolymers incorporating substituted benzaldehydes have been synthesized, demonstrating that the reactivity of the benzaldehyde comonomer is a key factor in the polymerization process. thieme-connect.comacs.org This principle suggests that this compound could be copolymerized with other monomers, such as phthalaldehyde, to create functional, degradable polymers. acs.orgresearchgate.net
| Functional Group | Potential Role in Polymer Synthesis |
| Carboxylic Acid (-COOH) | Monomer for condensation polymerization (e.g., polyesters, polyamides). |
| Formyl (-CHO) | Provides a site for post-polymerization modification (e.g., Schiff base formation, reductive amination); can participate in copolymerization. nih.govthieme-connect.com |
| Ethoxy (-OCH2CH3) | Influences solubility, thermal properties, and intermolecular interactions of the resulting polymer. |
The aldehyde functionality of this compound presents an opportunity for its use as a cross-linking agent to create robust polymer networks. Aldehyde groups can react with various chemical partners, such as diols, diamines, or hydrazides, to form stable covalent bonds that link polymer chains together. For example, benzaldehyde-functionalized vesicles have been cross-linked using diamines to enhance their stability. nih.gov This reaction, often a Schiff base formation followed by reduction, is efficient and can be performed under mild conditions. researchgate.net
This capacity for cross-linking is crucial for developing materials like hydrogels, resins, and thermosets. By controlling the concentration of the cross-linking agent, the mechanical properties and swelling behavior of the resulting network can be precisely tuned. The incorporation of this compound could lead to networks that are not only structurally robust but also feature tunable properties due to the presence of the ethoxy group within the cross-links.
Role in Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The properties of a MOF are dictated by its components, making the choice of the organic linker critical. Aromatic polycarboxylic acids are widely used as linkers due to their rigidity and versatile coordination abilities. acs.org
This compound is an excellent candidate for a ligand in MOF synthesis. Upon deprotonation, its carboxylate group can coordinate to metal centers in various modes (e.g., monodentate, bidentate chelating, or bridging), which is fundamental to the formation of extended, porous structures. acs.org The basicity of the carboxylate anion plays a role in the resulting structure, influencing whether discrete complexes or extended coordination polymers are formed. acs.org
The formyl and ethoxy groups, while not typically participating in the primary coordination that forms the framework, act as functional decorations on the ligand. These pendant groups project into the pores of the MOF, defining the chemical environment within. The aldehyde group, in particular, offers a site for post-synthetic modification, allowing for the covalent attachment of other functional molecules after the MOF has been constructed. This strategy has been used in related systems to tailor the properties of MOFs for specific applications. For instance, MOFs have been assembled from ligands containing other functional groups, such as amino or triazole groups, to create materials with unique sensing or catalytic properties. rsc.orgnih.gov
For example, in situ reactions involving 4-formylbenzoic acid and other aminobenzoic acid derivatives have been used to create multivariate MOFs, where multiple functional groups are incorporated into a single framework. nih.gov This approach allows for fine-tuning of the framework's properties. The structural characterization of such materials is typically performed using single-crystal X-ray diffraction, which reveals the precise arrangement of atoms and the connectivity of the metal centers and organic linkers. rsc.org The use of this compound as a ligand would be expected to yield novel MOF structures whose detailed architecture would require similar advanced characterization techniques to be fully understood.
Design of Supramolecular Assemblies
Supramolecular chemistry involves the assembly of molecules into larger, ordered structures held together by non-covalent interactions, such as hydrogen bonding and halogen bonding. nih.gov The functional groups on this compound make it a promising building block for designing such assemblies.
The carboxylic acid group is a powerful tool for directing supramolecular assembly, as it can act as both a hydrogen bond donor and acceptor. It readily forms highly predictable and robust hydrogen-bonded synthons, such as the carboxylic acid dimer or heterodimers with other complementary functional groups like pyridines or amides. nih.gov These interactions can be used to assemble molecules into specific one-, two-, or three-dimensional patterns. The presence of the ethoxy group can further influence the packing of these assemblies through weaker van der Waals interactions, while the polar aldehyde group can participate in dipole-dipole interactions or weaker hydrogen bonds, providing additional control over the final structure. The combination of these interactions could be harnessed to create complex, functional supramolecular materials from this compound.
Uncharted Territory: The Elusive Applications of this compound
Despite its well-defined chemical structure, the scientific and industrial applications of the compound This compound remain largely undocumented in publicly accessible research. While its constituent functional groups—an ethoxy group, a formyl (aldehyde) group, and a carboxylic acid on a benzene (B151609) ring—suggest a wide range of potential uses in materials science and synthetic chemistry, detailed studies exploring these possibilities are conspicuously absent from the current body of scientific literature.
The inherent characteristics of this molecule point towards a high potential for applications in several advanced fields. The carboxylic acid and formyl groups are excellent candidates for forming robust hydrogen bonding networks , a fundamental principle in the design of supramolecular assemblies and crystal engineering. These interactions are crucial for creating ordered, self-assembling systems with unique material properties.
Furthermore, the aromatic ring and the specific arrangement of its functional groups could enable host-guest interactions . In this fascinating area of supramolecular chemistry, one molecule (the host) can encapsulate another (the guest), leading to applications in areas such as sensing, catalysis, and drug delivery. The electronic and steric properties of this compound make it a theoretical candidate for acting as a host or guest in such complexes.
In the realm of functional dyes and pigments , the aromatic core and the potential for modification of the formyl and carboxylic acid groups could allow for the synthesis of novel chromophores. These could possess tailored absorption and emission properties, making them suitable for applications in advanced coatings, electronic displays, and security inks, excluding any use in biological staining.
However, a thorough investigation of chemical databases and scientific literature reveals a significant gap in research specifically dedicated to this compound. While numerous studies exist for related compounds such as 4-ethoxybenzoic acid and 4-formylbenzoic acid, the unique combination of functional groups in the target molecule has not been the subject of detailed application-focused research.
Advanced Analytical Methodologies for Studying 4 Ethoxy 2 Formylbenzoic Acid in Research Contexts
High-Resolution Mass Spectrometry for Mechanistic Intermediates
High-resolution mass spectrometry (HRMS) is a powerful tool for elucidating the pathways of chemical reactions by identifying transient intermediates. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, often to within a few parts per million, enabling the determination of elemental compositions for unknown compounds. This capability is critical for proposing and verifying the structures of short-lived species that may not be isolable.
In the synthesis of substituted benzoic acids like 4-Ethoxy-2-formylbenzoic acid, which may be formed through multi-step sequences, HRMS can be coupled with techniques like electrospray ionization (ESI) to gently ionize and detect reactive intermediates directly from the reaction mixture. While specific studies on the mechanistic intermediates of this compound synthesis are not prevalent in published literature, the principles of HRMS are broadly applied in similar contexts. For instance, in the synthesis of complex molecules, HRMS is used to identify and characterize reaction byproducts and intermediates, providing crucial data for optimizing reaction conditions and maximizing yield.
Table 1: Hypothetical Mechanistic Intermediates in the Synthesis of this compound and their Analysis by HRMS
| Hypothetical Intermediate | Chemical Formula | Exact Mass (m/z) | Role in Synthesis |
| 4-Ethoxy-2-methylbenzoic acid | C10H12O3 | 180.0786 | Precursor before oxidation of the methyl group. |
| 4-Ethoxy-2-(hydroxymethyl)benzoic acid | C10H12O4 | 196.0736 | Intermediate in the oxidation of the methyl to the formyl group. |
| This compound | C10H8O4 | 192.0423 | Final product. |
This table is illustrative and based on common synthetic routes for similar compounds.
Advanced NMR Techniques for Structural Dynamics
While standard one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for structural elucidation, advanced two-dimensional (2D) NMR techniques are essential for understanding the conformational dynamics of a molecule in solution. For this compound, with its rotatable ethoxy and formyl groups, techniques such as NOESY, COSY, and ROESY provide through-space and through-bond correlations that reveal the molecule's preferred three-dimensional shape and the proximity of its various protons.
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds. This helps in assigning the protons on the benzene (B151609) ring and the ethoxy group.
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) detect protons that are close to each other in space, regardless of whether they are bonded. These techniques are particularly valuable for determining the orientation of the ethoxy and formyl groups relative to the benzoic acid backbone. For example, a NOESY cross-peak between a proton on the ethoxy group and a proton on the aromatic ring would indicate a specific spatial arrangement.
A study on the conformational preferences of mefenamic acid, another substituted benzoic acid, successfully utilized NOESY to determine the populations of different conformers in solution. researchgate.net This approach, analyzing conformation-dependent distances, could be directly applied to this compound to understand how its substituents orient themselves, which can influence its reactivity and intermolecular interactions. researchgate.net
X-ray Crystallography for Detailed Structural Insights
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. Beyond basic crystal data, this technique can reveal intricate details about intermolecular interactions, which are crucial for understanding the physical properties of a material and how it might behave in a larger assembly, such as in co-crystallization.
Studies on related structures, such as anisic acid (p-methoxybenzoic acid), have shown how intermolecular forces can lead to distortions from a planar configuration. colab.ws A detailed crystallographic analysis of this compound would likely reveal similar nuances, providing precise bond lengths, bond angles, and torsion angles. The use of Hirshfeld surface analysis can further quantify and visualize the various intermolecular contacts, offering a deeper understanding of the crystal's supramolecular architecture. rsc.org
Table 2: Common Intermolecular Interactions in Benzoic Acid Derivatives Observable by X-ray Crystallography
| Interaction Type | Description | Typical Distance (Å) |
| O-H···O Hydrogen Bond | Between carboxylic acid groups of two molecules. | 2.6 - 2.8 |
| C-H···O Interaction | Between a C-H bond (e.g., from the ethoxy group or aromatic ring) and an oxygen atom. | 3.0 - 3.5 |
| π-π Stacking | Between the aromatic rings of adjacent molecules. | 3.3 - 3.8 |
In situ Spectroscopy for Reaction Monitoring
Understanding the kinetics and mechanism of a reaction as it happens is a significant advantage in chemical process development. In situ spectroscopic techniques, such as operando Infrared (IR) and Raman spectroscopy, allow for real-time monitoring of a reaction mixture without the need for sampling. This provides a continuous stream of data on the concentration of reactants, intermediates, and products.
For the synthesis of this compound, which could, for example, involve the oxidation of a precursor like 4-ethoxy-2-methylbenzoic acid, in situ IR spectroscopy would be highly valuable. By monitoring the disappearance of vibrational bands associated with the reactant's methyl group and the appearance of bands corresponding to the aldehyde's carbonyl group, researchers can track the reaction progress in real time. A study on the photocatalytic oxidation of toluene (B28343) using in situ IR spectroscopy demonstrated the ability to monitor the transformation of surface species on a catalyst, a similar principle that could be applied to the synthesis of aromatic aldehydes. rsc.org This continuous data stream is invaluable for optimizing reaction parameters such as temperature, pressure, and catalyst loading to improve efficiency and yield.
Chromatographic Separations for Complex Reaction Mixtures
Following a chemical synthesis, the desired product often exists in a mixture with unreacted starting materials, byproducts, and intermediates. Preparative chromatography is a powerful technique for the isolation and purification of the target compound. interchim.com For novel derivatives of this compound, which might be synthesized in small quantities for research purposes, preparative high-performance liquid chromatography (prep-HPLC) is particularly suitable.
This technique utilizes a high-pressure pump to pass the reaction mixture through a column packed with a stationary phase. By carefully selecting the stationary phase and the mobile phase (the solvent that carries the mixture through the column), compounds with different polarities and affinities will travel through the column at different rates, allowing for their separation. nih.govzodiaclifesciences.com The separated components can then be collected in fractions, yielding the purified derivative. Methods for the purification of various benzoic acid derivatives using silica (B1680970) gel column chromatography and prep-HPLC are well-established, demonstrating the versatility of these techniques for isolating compounds with similar structural motifs. zodiaclifesciences.comgoogle.com
Future Research Directions and Emerging Paradigms for 4 Ethoxy 2 Formylbenzoic Acid
Exploration of Novel Catalytic Transformations
The dual functionality of 4-Ethoxy-2-formylbenzoic acid, possessing both an aldehyde and a carboxylic acid, opens up a wide array of possibilities for novel catalytic transformations. Future research is expected to capitalize on the reactivity of these groups to construct complex molecular architectures.
The aldehyde group can serve as a handle for various carbon-carbon bond-forming reactions. For instance, it can readily undergo aldol (B89426) condensations, Wittig reactions, and other nucleophilic additions. Research into the use of this compound in base-catalyzed aldol condensations could lead to the formation of exo-cyclic enones, similar to reactions observed with other formylbenzoic acids .
Furthermore, the development of catalytic systems for the selective transformation of one functional group in the presence of the other will be a key area of investigation. This includes the catalytic reduction of the aldehyde to an alcohol or its oxidation to another carboxylic acid group, as well as the esterification of the existing carboxylic acid. Biocatalysis, in particular, holds significant promise for achieving high selectivity under mild conditions. Enzymes such as hydroxylases and carboxylases could be engineered to introduce new functionalities to the aromatic ring or to modify the existing side chains with high precision nih.govnih.gov. For example, computational enzyme design strategies could be employed to develop carboxylases that can further functionalize the aromatic ring, drawing inspiration from the successful enhancement of catalytic activity for other benzoic acid derivatives nih.gov.
Integration into Flow Chemistry and Automated Synthesis Platforms
The synthesis and derivatization of this compound are well-suited for modern high-throughput techniques like flow chemistry and automated synthesis. Continuous flow reactors offer enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, safety, and scalability.
Future research will likely focus on developing continuous flow processes for the synthesis of this compound itself, as well as its subsequent transformations. Studies on the alkylation of substituted benzoic acids in continuous flow microreactors have demonstrated the feasibility and advantages of this approach, providing a basis for similar investigations with this compound acs.orgacs.org. Moreover, multi-step flow systems could enable the sequential modification of the molecule, for instance, by first reacting the aldehyde group and then the carboxylic acid in a continuous process without the need for isolating intermediates uc.pt.
Automated synthesis platforms, which combine robotics with artificial intelligence, can further accelerate the exploration of the chemical space around this compound. These platforms can rapidly synthesize and screen libraries of derivatives for desired properties, significantly speeding up the discovery of new functional molecules sigmaaldrich.comyoutube.com. The use of pre-filled reagent cartridges and standardized protocols on such platforms can facilitate a wide range of chemical transformations, including amide bond formations and Suzuki couplings, on the this compound scaffold sigmaaldrich.com.
Development of Next-Generation Functional Materials
The structural features of this compound make it an excellent candidate for the construction of novel functional materials, particularly metal-organic frameworks (MOFs) and polymers.
MOFs are crystalline materials with a porous structure, formed by the coordination of metal ions with organic linkers. The carboxylic acid group of this compound can act as a binding site for metal ions, while the aldehyde and ethoxy groups can be used to tune the properties of the resulting framework. Research in this area will likely explore the synthesis of new MOFs with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis. The in situ reaction of formylbenzoic acid derivatives with other functionalized benzoic acids has been shown to produce multivariate MOFs with controlled drug delivery properties, a strategy that could be extended to this compound nih.gov. The ability to create MOFs with multiple, distinct functionalities within a single crystal opens up possibilities for creating materials with properties that are not just a simple sum of their parts nih.govyoutube.com.
In polymer chemistry, this compound can be used as a monomer to create functional polymers. The aldehyde and carboxylic acid groups can be polymerized through various reactions, leading to polyesters, polyamides, and other polymer architectures. These polymers could find applications in areas such as specialty coatings, membranes, and drug delivery systems.
Sustainability and Environmental Considerations in its Research
Future research on this compound will increasingly need to incorporate principles of green chemistry to ensure sustainability and minimize environmental impact. This includes the development of eco-friendly synthesis methods and the use of renewable resources.
One promising avenue is the use of biocatalysis, which employs enzymes to carry out chemical transformations under mild, aqueous conditions, thereby reducing the need for harsh reagents and organic solvents nih.gov. The development of biocatalytic routes for the synthesis and derivatization of this compound would represent a significant step towards more sustainable chemical processes.
Another key aspect is the development of solvent-free or "neat" reaction conditions. For instance, the oxidation of benzyl (B1604629) alcohols to benzoic acids has been achieved using catalysts under solvent-free conditions, suggesting that similar approaches could be developed for the synthesis of this compound researchgate.net. Furthermore, exploring the use of less hazardous oxidizing agents and catalysts will be crucial. The direct oxidation of aromatic amines and the reductive coupling of aromatic nitro compounds are also being explored as greener alternatives for synthesizing related aromatic compounds mdpi.com.
Interdisciplinary Research Synergies
The full potential of this compound will likely be realized through collaborations across different scientific disciplines. The intersection of organic chemistry, materials science, biology, and computational chemistry will be particularly fruitful.
In medicinal chemistry, while this article does not delve into specific therapeutic applications, the core structure of this compound could serve as a scaffold for the development of new bioactive compounds. Its derivatives could be explored for their interactions with biological targets.
The synergy between experimental synthesis and computational chemistry will be vital. Computational studies can provide insights into the reactivity of this compound, predict the properties of its derivatives and the materials derived from it, and guide the design of new experiments nih.gov. For example, computational methods are increasingly used to design and understand the mechanisms of bioorthogonal cycloadditions and to predict the properties of novel materials nih.gov.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Ethoxy-2-formylbenzoic acid, and what challenges arise from its substituents?
- Methodological Answer : Common routes include Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce the ethoxy and formyl groups. Challenges stem from steric hindrance (ethoxy group) and electronic effects (electron-withdrawing formyl), which can reduce reactivity or lead to side reactions. For example, the ethoxy group may hinder electrophilic substitution, necessitating optimized catalysts (e.g., Lewis acids) or protective group strategies .
Q. Which analytical techniques are critical for verifying the purity and structure of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) confirms purity (>98%), while nuclear magnetic resonance (NMR) identifies functional groups (e.g., formyl proton at δ 10.1 ppm, ethoxy protons at δ 1.3–1.5 ppm). Infrared spectroscopy (IR) validates carbonyl (C=O) stretches (~1700 cm⁻¹). Mass spectrometry (MS) provides molecular weight confirmation (e.g., [M+H]+ at m/z 210.2) .
Q. What safety precautions are necessary when handling this compound in the laboratory?
- Methodological Answer : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. Store in airtight containers at 2–8°C. Refer to SDS guidelines for spill management and disposal (e.g., neutralization with bicarbonate). Contaminated equipment should be rinsed with ethanol .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in regioselective reactions?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects of substituents. For instance, the formyl group directs electrophiles to the para position relative to the ethoxy group. Solvent polarity (e.g., DMF vs. toluene) can be simulated to optimize reaction pathways .
Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?
- Methodological Answer : Systematic design of experiments (DoE) evaluates variables like temperature (80–120°C), catalysts (Pd(OAc)₂ vs. CuI), and solvent polarity. For example, a 15% yield increase was observed using microwave-assisted synthesis (100°C, 30 min) compared to conventional heating .
Q. How does the ethoxy group influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?
- Methodological Answer : The ethoxy group acts as an ortho/para director due to its electron-donating nature, but steric hindrance may favor para substitution. Competing effects from the formyl group (electron-withdrawing) can shift selectivity. Competitive experiments with isotopic labeling (e.g., deuterated substrates) validate mechanistic pathways .
Q. What role does this compound play in synthesizing bioactive chromenone derivatives?
- Methodological Answer : The formyl group enables condensation with amines or hydrazines to form Schiff bases, which cyclize into chromenones under acidic conditions. For example, reaction with 4-fluorophenylhydrazine yields a chromenone derivative with potential antimicrobial activity (IC₅₀ = 12 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
